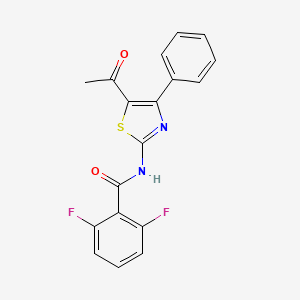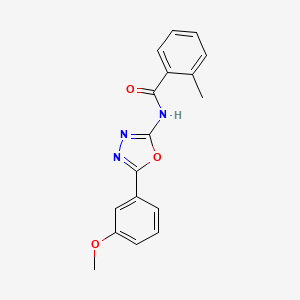
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide” is a complex organic compound. It contains a benzamide moiety, an oxadiazole ring, and a methoxyphenyl group. These types of compounds are often studied for their potential biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of appropriate carboxylic acids or acid chlorides with amines to form the benzamide moiety . The oxadiazole ring can be formed through cyclization reactions involving appropriate precursors .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide moiety, the oxadiazole ring, and the methoxyphenyl group. Techniques such as X-ray crystallography and NMR spectroscopy can be used to analyze the structure.
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the amide group might undergo hydrolysis under acidic or basic conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar amide group might enhance its solubility in polar solvents .
Aplicaciones Científicas De Investigación
Antimicrobial Applications
One of the primary applications of compounds related to N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide is in antimicrobial activity. A study by Desai et al. (2013) synthesized derivatives incorporating the thiazole ring and evaluated them for antibacterial and antifungal activities, suggesting their potential therapeutic intervention against microbial diseases (Desai, Rajpara, & Joshi, 2013). Similarly, Kaya et al. (2017) designed hydrazide and oxadiazole derivatives starting from 3-methoxyphenol, which exhibited significant antimicrobial activity against various bacteria and fungi, alongside promising antiproliferative activity against human tumor cell lines (Kaya et al., 2017).
Enzyme Inhibition and Therapeutic Potentials
Another research avenue is exploring the effects of bis-oxadiazole compounds on enzyme activities, such as those by Tomi et al. (2010), which showed activation on certain enzyme activities and inhibitory effects on others, indicating the potential for therapeutic applications (Tomi, Al-qaisi, & Al-Qaisi, 2010).
Chemotherapeutic Agents
The compound's applications extend to chemotherapeutic agents, with research by Kaya et al. (2017) showing compounds bearing the 1,3,4-oxadiazole ring and methoxy benzothiazole moiety having high inhibitory activity against tumor cell lines, indicating their potential as anticancer agents (Kaya et al., 2017).
Molecular Structure and Characterization
Research also focuses on the molecular structure and characterization of related compounds, as seen in the work by Karabulut et al. (2014), who prepared N-3-hydroxyphenyl-4-methoxybenzamide and conducted a detailed study on its molecular structure using X-ray diffraction and DFT calculations (Karabulut et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11-6-3-4-9-14(11)15(21)18-17-20-19-16(23-17)12-7-5-8-13(10-12)22-2/h3-10H,1-2H3,(H,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQBCAQYBNWAIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-indol-3-yl)ethyl]-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2394149.png)
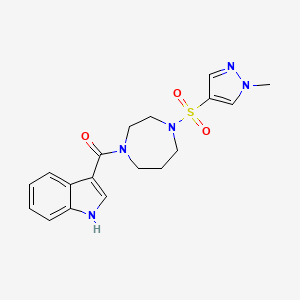
![{[5-(4-Chlorophenyl)-2-furyl]methyl}amine hydrochloride](/img/structure/B2394151.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide](/img/structure/B2394152.png)
![4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide oxalate](/img/structure/B2394153.png)
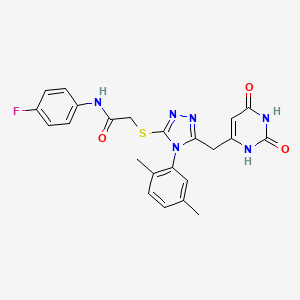
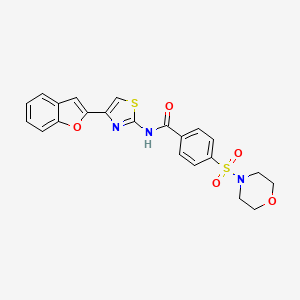
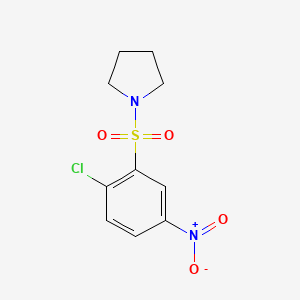
![N-(1,3-benzothiazol-2-yl)-2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2394160.png)

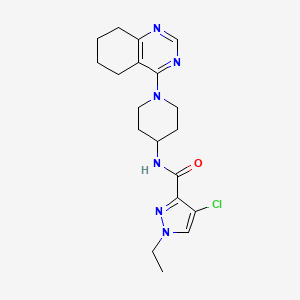
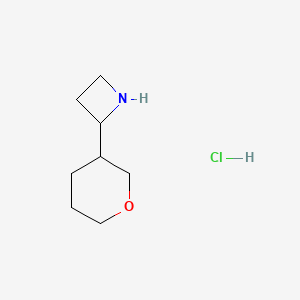
![1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2394171.png)
